tert-butyl {[(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
CAS No.:
Cat. No.: VC16368807
Molecular Formula: C21H19BrO5
Molecular Weight: 431.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19BrO5 |
|---|---|
| Molecular Weight | 431.3 g/mol |
| IUPAC Name | tert-butyl 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
| Standard InChI | InChI=1S/C21H19BrO5/c1-21(2,3)27-19(23)12-25-15-8-9-16-17(11-15)26-18(20(16)24)10-13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3/b18-10- |
| Standard InChI Key | XMSKRBXKPBYLFE-ZDLGFXPLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 |
| Canonical SMILES | CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzofuran scaffold substituted at position 6 with a tert-butyl acetoxy group and at position 2 with a (Z)-4-bromobenzylidene moiety. The benzofuran ring system adopts a planar conformation, while the tert-butyl group induces steric bulk, influencing solubility and reactivity. The (Z)-configuration of the benzylidene double bond is critical for maintaining spatial alignment with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉BrO₅ |
| Molecular Weight | 431.3 g/mol |
| IUPAC Name | tert-Butyl 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
| Solubility | Soluble in DCM, toluene; insoluble in water |
| Melting Point | 128–132°C (decomposes) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the benzofuran protons (δ 6.8–7.9 ppm), the benzylidene vinyl proton (δ 7.2 ppm, J = 12 Hz), and the tert-butyl group (δ 1.3 ppm) . Infrared (IR) spectra show strong absorptions at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (benzofuran ketone). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 431.0654 [M+H]⁺ .
Synthetic Methodologies
Iron-Catalyzed Tandem Cyclization
A one-pot synthesis utilizes FeCl₃ (99.9% purity) to catalyze iodination followed by copper-mediated O-heterocyclization. Starting from 1-(4-bromophenyl)propane-1,3-dione, this method achieves 74% yield via:
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Iodination: FeCl₃ mediates electrophilic aromatic substitution at the benzofuran precursor.
-
Cyclization: Residual Cu(I) facilitates intramolecular ether formation .
Reaction Conditions
-
Solvent: Dichloromethane (DCM)
-
Temperature: 60°C
-
Time: 12 hours
Palladium-Catalyzed Cross-Coupling
An alternative route employs PdCl₂(CH₃CN)₂ with benzoquinone as an oxidant. This method enables regioselective 5-exo-trig cyclization of ortho-cinnamyl phenols, yielding the benzofuran core in 68% efficiency .
Mechanistic Insights
Cyclization Pathways
The iron-catalyzed mechanism proceeds through a radical intermediate, where Fe³⁺ abstracts a hydrogen atom from the diketone precursor, generating a carbon-centered radical. Subsequent cyclization forms the benzofuran ring, with the tert-butyl acetate installed via nucleophilic acyl substitution .
Stereochemical Control
The Z-configuration of the benzylidene group arises from kinetic control during cyclization. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy difference favoring the Z-isomer due to reduced steric clash between the bromophenyl and benzofuran moieties.
Functionalization and Derivatives
Spirocyclic Analogues
Reaction with 2-bromo-1,3-indandione under DMAP catalysis produces spiroindanone derivatives (yield: 85–95%). These compounds exhibit enhanced rigidity, making them candidates for kinase inhibition studies .
Table 2: Representative Derivatives
| Derivative | Structure | Yield (%) |
|---|---|---|
| Spiroindanone | Benzofuran fused to indanone | 95 |
| Spirobarbiturate | Barbituric acid hybrid | 85 |
Halogen Exchange Reactions
The bromine atom undergoes palladium-catalyzed cross-coupling with arylboronic acids, enabling access to biaryl derivatives. For example, Suzuki-Miyaura coupling with phenylboronic acid affords the biphenyl analogue in 62% yield .
Applications in Drug Discovery
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin. The bromophenyl group enhances membrane penetration, while the ketone moiety chelates bacterial metalloproteins .
Challenges and Future Directions
Scalability Limitations
Current synthetic routes require ultrapure FeCl₃ (99.9%), increasing production costs. Research into iron nanoparticles (FeNPs) as recyclable catalysts may address this .
Toxicity Profiling
Hepatotoxicity concerns arise from metabolite studies showing glutathione adduct formation. Structural modifications to replace the bromine atom with trifluoromethyl groups are under investigation .
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